An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-2,3-dihydroquinolin-4(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data, outlining detailed experimental protocols for property determination, and illustrating relevant workflows.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical data for 7-methoxy-2,3-dihydroquinolin-4(1H)-one.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.2 g/mol | |
| CAS Number | 879-56-1 | |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Predicted: -2.1 (log(mol/L)) | |
| pKa (most acidic) | Predicted: 15.2 (amine N-H) | |
| pKa (most basic) | Predicted: -4.3 (carbonyl oxygen) | |
| logP (Octanol-Water Partition Coefficient) | Predicted: 1.5 |
Predicted values were obtained using computational models and should be confirmed by experimental methods.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail generalized experimental protocols for the key parameters outlined above.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the dry, powdered 7-methoxy-2,3-dihydroquinolin-4(1H)-one is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
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Apparatus Setup: A small quantity of the substance is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
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Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.
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Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the given atmospheric pressure.
Water Solubility Determination
Water solubility is a critical property that affects a drug's absorption and distribution in the body.
Methodology: Shake-Flask Method
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Sample Preparation: An excess amount of solid 7-methoxy-2,3-dihydroquinolin-4(1H)-one is added to a known volume of water in a flask.
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Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.
pKa Determination
The pKa value is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.
Methodology: Potentiometric Titration
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Solution Preparation: A known concentration of 7-methoxy-2,3-dihydroquinolin-4(1H)-one is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low water solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group being studied.
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pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Methodology: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
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Partitioning: A known amount of 7-methoxy-2,3-dihydroquinolin-4(1H)-one is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.
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Equilibration: The flask is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizing the Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a novel chemical entity like 7-methoxy-2,3-dihydroquinolin-4(1H)-one.
Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
